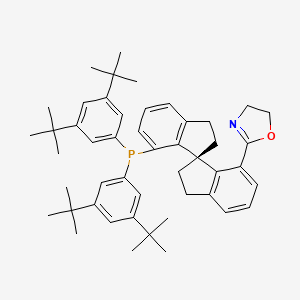
(R)-Dtb-siphox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Dtb-siphox is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound’s structure includes a phosphorus atom bonded to a chiral center, which plays a crucial role in its activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dtb-siphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as di-tert-butylphosphine and a suitable chiral auxiliary.
Formation of Phosphine Oxide: The di-tert-butylphosphine is oxidized to form di-tert-butylphosphine oxide.
Chiral Auxiliary Attachment: The chiral auxiliary is then attached to the phosphine oxide through a series of reactions, including nucleophilic substitution and reduction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Dtb-siphox in high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-Dtb-siphox may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-Dtb-siphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: ®-Dtb-siphox can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtb-siphox typically yields phosphine oxides, while reduction can produce various reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
®-Dtb-siphox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: ®-Dtb-siphox is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
Mecanismo De Acción
The mechanism of action of ®-Dtb-siphox involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric transformations. The molecular targets include various metal catalysts, and the pathways involved often pertain to enantioselective reactions where the chiral ligand induces the formation of one enantiomer over the other.
Comparación Con Compuestos Similares
(S)-Dtb-siphox: The enantiomer of ®-Dtb-siphox, used in similar applications but with opposite chiral properties.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high efficiency and selectivity.
DIPAMP: A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness: ®-Dtb-siphox is unique due to its high enantioselectivity and versatility in various catalytic processes. Compared to similar compounds, it often provides better yields and selectivities in specific reactions, making it a valuable tool in asymmetric synthesis.
Propiedades
Fórmula molecular |
C48H60NOP |
|---|---|
Peso molecular |
698.0 g/mol |
Nombre IUPAC |
bis(3,5-ditert-butylphenyl)-[(3R)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m1/s1 |
Clave InChI |
FMGYAZLRTVWJGN-QSCHNALKSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


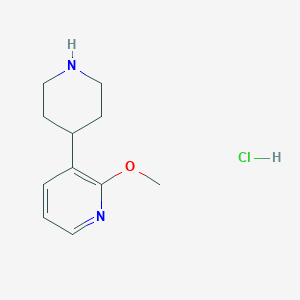
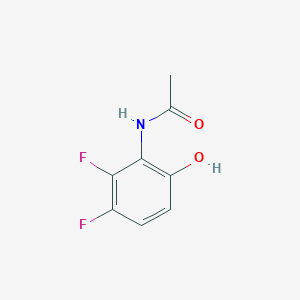
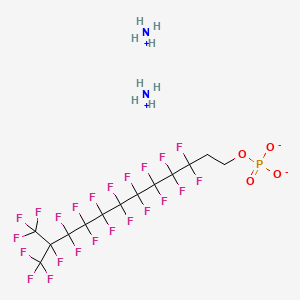
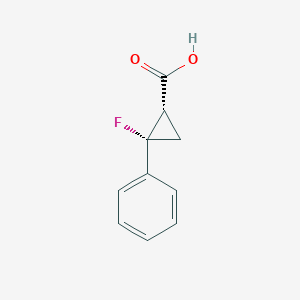
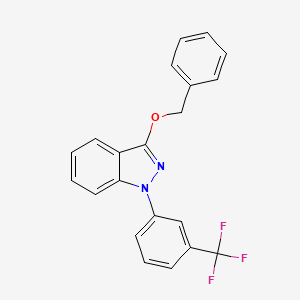
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
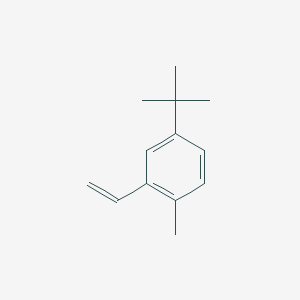
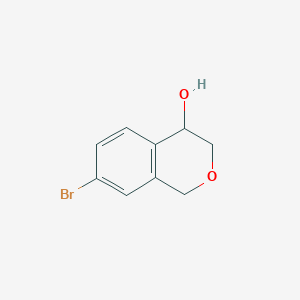
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
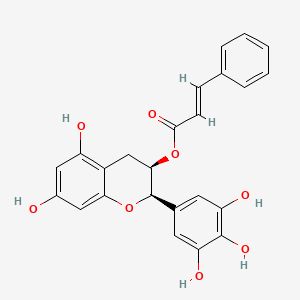
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
